Advanced Technical Guide: Chemical Properties and Methodologies of 2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride in Bioconjugation and Polymer Synthesis
Advanced Technical Guide: Chemical Properties and Methodologies of 2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride in Bioconjugation and Polymer Synthesis
Executive Summary
In the landscape of modern bioconjugation, pharmaceutical development, and polymer chemistry, the precise modulation of molecular properties—such as aqueous solubility, steric shielding, and pharmacokinetic (PK) profiles—is paramount. 2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride (CAS 63881-16-3), commonly referred to as mPEG3-acid chloride, serves as a critical discrete PEGylation (dPEG) reagent[1].
Unlike traditional polydisperse polyethylene glycols, this discrete, short-chain PEG derivative provides absolute mass exactness. This structural uniformity enables rigorous analytical characterization of the resulting conjugates, a strict requirement for modern regulatory approval in drug development[2]. This whitepaper explores the physicochemical properties, mechanistic reactivity, and field-validated experimental protocols for utilizing this highly reactive acylating agent.
Physicochemical Properties
To rationally design synthetic workflows, one must first understand the fundamental properties of the reagent. The presence of the terminal methoxy group prevents unwanted cross-linking, while the acid chloride moiety provides exceptional electrophilicity[3]. Table 1 summarizes the core quantitative data for 2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride[1][2][4].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 2-[2-(2-methoxyethoxy)ethoxy]acetyl chloride |
| CAS Registry Number | 63881-16-3 |
| Molecular Formula | C7H13ClO4 |
| Molecular Weight | 196.63 g/mol |
| Exact Mass | 196.05 Da |
| Topological Polar Surface Area (PSA) | 44.76 Ų |
| LogP | 0.4314 |
| SMILES | COCCOCCOCC(=O)Cl |
| Storage Conditions | 2-8°C, strictly inert atmosphere |
Mechanistic Chemistry & Reactivity Profile
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride operates via a nucleophilic acyl substitution mechanism. The highly electronegative chlorine atom withdraws electron density from the carbonyl carbon via inductive effects, rendering the carbon highly electrophilic and susceptible to attack by nucleophiles such as primary amines, secondary amines, and alcohols[3].
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Causality of Selectivity : The reaction rate is dictated by the nucleophilicity and steric hindrance of the attacking species. Primary amines react almost instantaneously to form highly stable amide bonds. Alcohols, being weaker nucleophiles, typically require the presence of a nucleophilic catalyst (e.g., DMAP) to proceed efficiently and form ester linkages[5].
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Hydrolysis Considerations : The acid chloride is exquisitely sensitive to moisture. Exposure to ambient water results in rapid hydrolysis back to its inactive precursor, 2-[2-(2-methoxyethoxy)ethoxy]acetic acid[6]. Consequently, storage under an inert atmosphere and the use of strictly anhydrous solvents (Schlenk techniques) during reactions are non-negotiable parameters[4].
Caption: Mechanistic pathway of nucleophilic acyl substitution for amine PEGylation.
Experimental Methodologies
The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each step before proceeding, thereby minimizing downstream failures.
Protocol 1: Synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride
Due to the hydrolytic instability of acid chlorides, in situ or fresh preparation often yields the highest coupling efficiencies for subsequent polymer modifications or bioconjugations[5].
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Setup : Under a strict nitrogen atmosphere, dissolve 5.0 g (28 mmol) of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid in 3.0 mL of anhydrous toluene[5][6].
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Activation : Add 5.9 g (47 mmol) of oxalyl chloride.
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Causality: Oxalyl chloride is preferred over thionyl chloride for this synthesis because its byproducts (CO, CO₂, HCl) are entirely gaseous, preventing liquid-phase contamination and simplifying purification[5].
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Reaction : Stir the mixture at 65°C for 4 hours.
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Causality: The elevated temperature drives the endothermic expulsion of the gaseous byproducts, pushing the thermodynamic equilibrium entirely toward the acid chloride[5].
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Isolation : Remove the toluene solvent and excess oxalyl chloride in vacuo.
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System Validation : Analyze a crude aliquot via FT-IR spectroscopy. The successful conversion is validated by the complete disappearance of the broad carboxylic O-H stretch (~3000 cm⁻¹) and a distinct shift of the carbonyl C=O stretch from ~1710 cm⁻¹ (acid) to ~1800 cm⁻¹ (acid chloride).
Protocol 2: Orthogonal PEGylation of an Amine/Alcohol Substrate
This protocol describes the post-polymerization modification or small-molecule PEGylation using the freshly prepared reagent[5].
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Substrate Preparation : Dissolve the amine- or hydroxyl-bearing substrate (e.g., 8.5 mmol reactive groups) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM). Chill the solution in an ice-water bath to 0°C[5].
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Base Addition : Add 51 mmol of Triethylamine (TEA) and a catalytic amount of N,N-dimethylaminopyridine (DMAP). Stir for 10 minutes.
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Causality: TEA acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the nucleophile. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction, especially for sterically hindered substrates[5].
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Coupling : Dropwise add 3.0 equivalents of 2-[2-(2-methoxyethoxy)ethoxy]acetyl chloride.
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Causality: Dropwise addition at 0°C controls the highly exothermic nature of the reaction, minimizing thermal degradation and side reactions[5].
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Propagation : Allow the reaction mixture to warm naturally to 25°C and stir for 12 hours[5].
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Purification & Validation : Filter the solution to remove precipitated TEA-HCl salts, concentrate in vacuo, and extract with DCM and aqueous buffers to remove the DMAP catalyst[5].
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Validation: Perform LC-MS analysis on the organic layer; the product must exhibit a mass shift of exactly +160.07 Da relative to the starting amine (corresponding to the addition of the mPEG3-acetyl moiety minus the displaced proton). Additionally, ¹H NMR should reveal the characteristic dense multiplet of PEG backbone protons at ~3.5–3.7 ppm[5].
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Caption: Workflow for the synthesis and bioconjugation application of 2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride.
Conclusion
The strategic utilization of 2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride requires a rigorous understanding of its electrophilic nature and extreme hydrolytic sensitivity. By adhering to the self-validating protocols, controlling reaction thermodynamics, and employing appropriate catalytic mechanisms as outlined above, researchers can achieve highly efficient, precise bioconjugations and orthogonal polymer modifications.
References
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Title : CAS#:63881-16-3 |[2-(2-METHOXY-ETHOXY)-ETHOXY]-ACETYL CHLORIDE | Chemsrc Source : Chemsrc URL : [Link]
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Title : Single-Ion-Conducting Polyether Electrolytes via Orthogonal Postpolymerization Modification | Macromolecules Source : ACS Publications URL : [Link]
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Title : Cas 63881-16-3,[2-(2-METHOXY-ETHOXY) - LookChem Source : LookChem URL : [Link]
Sources
- 1. 63881-16-3 | 2-(2-(2-Methoxyethoxy)ethoxy)acetyl chloride - AiFChem [aifchem.com]
- 2. CAS#:63881-16-3 | [2-(2-METHOXY-ETHOXY)-ETHOXY]-ACETYL CHLORIDE | Chemsrc [chemsrc.com]
- 3. lookchem.com [lookchem.com]
- 4. 63881-16-3|2-(2-(2-Methoxyethoxy)ethoxy)acetyl chloride|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. guidechem.com [guidechem.com]
